molecular formula C11H15BrO2 B5090504 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene

Cat. No.: B5090504
M. Wt: 259.14 g/mol
InChI Key: ZIRWEUZCROTEKF-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a bromoethoxyethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene typically involves the reaction of 2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol is replaced by the bromoethoxyethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromoethoxyethoxy chain can be reduced to form the corresponding ethoxyethoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of ethoxyethoxy derivatives.

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene involves its interaction with various molecular targets. The bromoethoxyethoxy chain can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the nature of the substituents introduced.

Comparison with Similar Compounds

    1-[2-(2-Methoxyethoxy)ethoxy]-2-methylbenzene: Similar structure but with a methoxy group instead of a bromo group.

    1-[2-(2-Chloroethoxy)ethoxy]-2-methylbenzene: Contains a chloro group instead of a bromo group.

    1-[2-(2-Fluoroethoxy)ethoxy]-2-methylbenzene: Contains a fluoro group instead of a bromo group.

Uniqueness: 1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its methoxy, chloro, and fluoro analogs. This increased reactivity can be advantageous in the synthesis of complex molecules and in applications where specific reactivity is required.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWEUZCROTEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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